2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-17-9-7-16(8-10-17)24-12-11-22-20(21(24)26)29-14-19(25)23-15-5-4-6-18(13-15)27-2/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBDWHWUYDRARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also help in identifying the most efficient synthesis pathways .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a more hydrogenated form of the compound .
Scientific Research Applications
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Core: The pyrazinone in the target compound contrasts with quinazolinones () and pyrazolo-pyrimidines (), which may confer distinct electronic and steric profiles for target binding .
- Biological Activity : While the target compound lacks direct activity data, structurally related sulfonamide and hydrazine derivatives show antimicrobial and anti-exudative properties, suggesting plausible applications .
Physicochemical Properties
Notes:
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound features several significant structural components:
- Pyrazine Ring : Contributes to the compound's reactivity and biological activity.
- Ethoxyphenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Sulfanyl Linkage : May play a role in biological interactions and mechanisms.
The molecular formula is , with a molecular weight of approximately 381.4482 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydropyrazinyl Moiety : Involves the reaction of 4-ethoxybenzaldehyde with hydrazine to form a hydrazone, followed by cyclization to create the pyrazine ring.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Acetamide Formation : Finalized through acylation with an appropriate amine.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as:
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : Potential modulation of receptor activity could lead to various physiological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives containing the pyrazine ring have shown efficacy against various bacterial strains. The presence of the ethoxy and sulfanyl groups may enhance this activity by increasing lipophilicity and facilitating cellular uptake.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Mechanistic studies have indicated that it could induce apoptosis in cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and E. coli. Results showed a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for some derivatives, indicating strong antibacterial potential.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting potential as a lead compound for further development.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
